Home > Products > Screening Compounds P147024 > Aliskiren intermediate E
Aliskiren intermediate E -

Aliskiren intermediate E

Catalog Number: EVT-14263411
CAS Number:
Molecular Formula: C24H32N4O5
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aliskiren intermediate E is a significant compound in the synthesis of Aliskiren, a second-generation renin inhibitor used in the treatment of hypertension. Aliskiren acts on the renin-angiotensin system, effectively reducing blood pressure. The compound is synthesized through various methods that aim to improve efficiency and reduce costs associated with its production.

Source

The synthesis of Aliskiren intermediate E is primarily documented in patents and pharmaceutical literature. Notably, patents such as CN103204834A and EP2546243A1 detail the preparation methods and applications of this intermediate, highlighting its importance in industrial pharmaceutical processes .

Classification

Aliskiren intermediate E falls under the category of pharmaceutical intermediates, specifically those involved in the synthesis of antihypertensive agents. It is classified as an organic compound due to its complex molecular structure.

Synthesis Analysis

Methods

The synthesis of Aliskiren intermediate E involves several steps that utilize various chemical reactions. Key methods include:

  1. Coupling Reactions: The initial step often involves the coupling of specific aromatic compounds under controlled conditions, typically using ether solvents.
  2. Halogenation: This step introduces halogen atoms into the molecular structure, which is crucial for subsequent reactions.
  3. Substitution Reactions: These reactions replace certain functional groups with others to form the desired intermediate.

Technical Details

The synthesis process is characterized by:

  • Use of catalysts such as iron(III) acetylacetonate to facilitate reactions.
  • Temperature control ranging from -78 °C to 130 °C to optimize reaction conditions and yield .
  • Selection of solvents like tetrahydrofuran or diethyl ether that aid in solubilizing reactants.
Molecular Structure Analysis

Structure

Aliskiren intermediate E has a complex molecular structure characterized by multiple functional groups, including amines and hydroxyls. The general formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Data

The chemical name for Aliskiren is (2S, 4S, 5S, 7S)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methyloctanamide, with a CAS number of 173334-57-1 .

Chemical Reactions Analysis

Reactions

Aliskiren intermediate E participates in several key reactions during its synthesis:

  1. Grignard Reactions: Utilized for forming carbon-carbon bonds.
  2. Esterification: Involves the formation of esters from acids and alcohols.
  3. Reduction Reactions: These are crucial for converting ketones or aldehydes into alcohols.

Technical Details

Each reaction step is carefully monitored to minimize by-products and maximize yield. Reaction conditions such as pH, temperature, and solvent choice are critical in achieving successful outcomes .

Mechanism of Action

Process

Aliskiren functions as a direct renin inhibitor, blocking the activity of renin and consequently reducing the production of angiotensin I. This leads to decreased levels of angiotensin II, resulting in vasodilation and lower blood pressure.

Data

Clinical studies have shown that Aliskiren effectively lowers blood pressure without significant adverse effects when used alone or in combination with other antihypertensive agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids and bases; careful handling is required during synthesis.

Relevant data indicates that the melting point and boiling point are critical parameters for characterizing Aliskiren intermediate E during its synthesis and application .

Applications

Scientific Uses

Aliskiren intermediate E is primarily used in:

  • The pharmaceutical industry for the production of Aliskiren.
  • Research settings focused on hypertension treatments and cardiovascular health.
  • Development of new formulations aimed at improving bioavailability and efficacy.

This compound serves as a crucial building block in creating effective antihypertensive therapies, making it an essential component in modern pharmacology .

Historical Context and Significance of Aliskiren Intermediate E in Pharmaceutical Synthesis

Evolution of Renin Inhibitors and Role of Aliskiren in Hypertension Therapeutics

The development of renin inhibitors represents a pivotal advancement in targeting the renin-angiotensin-aldosterone system (RAAS) for hypertension management. Early peptidomimetic inhibitors (e.g., enalkiren, remikiren) faced significant pharmacological limitations, including poor oral bioavailability (<2%) and high first-pass metabolism, restricting their clinical utility [9]. Aliskiren emerged as the first orally active non-peptidic direct renin inhibitor (DRI), approved by the FDA in 2007, by overcoming these barriers through strategic molecular design. Its mechanism targets the rate-limiting step of RAAS: the cleavage of angiotensinogen to angiotensin I by renin. Unlike angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin receptor blockers (ARBs), aliskiren suppresses plasma renin activity (PRA) without triggering compensatory rises in renin secretion—a critical differentiator for sustained pathway inhibition [1] [5]. This pharmacological profile established aliskiren as a cornerstone in resistant hypertension management, particularly for patients inadequately controlled by conventional RAAS inhibitors.

Table 1: Evolution of Renin Inhibitors

GenerationExamplesOral BioavailabilityKey Limitations
Peptidic (1st)Enalkiren, Remikiren<2%Rapid metabolism, poor absorption
Non-peptidic (2nd)Aliskiren2.6%Low but clinically viable bioavailability

Discovery and Development of Aliskiren Intermediate E as a Key Synthetic Precursor

Aliskiren Intermediate E—formally designated as (S)-4-amino-2,2-dimethyl-3-(3-methoxypropoxy)-N-(2-methylpropyl)butanamide—emerged as the linchpin in aliskiren’s industrial-scale synthesis. Initial synthetic routes from Ciba-Geigy (now Novartis) were inefficient, involving >12 steps with low overall yields (<5%) and poor stereoselectivity [6]. Intermediate E’s identification resolved two critical challenges:

  • Chiral Integrity: The intermediate incorporates the molecule’s stereogenic centers early in the synthesis, preserving enantiopurity during downstream reactions [10].
  • Modular Coupling: Its amine and carboxamide groups facilitate coupling with other advanced fragments (e.g., the hydrophobic "north" fragment) via amidation or reductive amination [6].Speedel AG’s optimization of Intermediate E’s production enabled kilogram-scale manufacturing, reducing cost and complexity. The synthetic route leveraged Evans auxiliaries and asymmetric aldol reactions to achieve >99% diastereomeric excess, a marked improvement over early diastereoselectivity rates of 70–80% [2] [10]. This innovation was instrumental in transitioning aliskiren from a laboratory curiosity to a commercially viable therapeutic.

Comparative Analysis of Early vs. Modern Synthetic Routes for Aliskiren and Its Intermediates

Traditional batch processes for aliskiren synthesis suffered from linear sequences, extensive purification, and solvent-intensive steps. For example, early routes required chromatographic separation after each reaction, limiting batch sizes and increasing waste [6]. Modern continuous manufacturing platforms revolutionized this approach:

Table 2: Synthetic Route Evolution for Aliskiren Intermediate E

ParameterEarly Routes (1990s)Modern Routes (Post-2010)
Total Steps12–147–8
Overall Yield<5%15–20%
Key InnovationsLinear synthesis, manual purificationConvergent assembly, continuous crystallization
Stereoselectivity70–80% de>99% de (chiral auxiliaries)
ScaleGramsHundreds of kilograms

Key advancements include:

  • Continuous Crystallization: Integrated antisolvent (heptane) crystallization in microseparators replaced batch recrystallization, enhancing Intermediate E’s purity to >99.5% while reducing solvent use by 40% [6].
  • Convergent Synthesis: Modern routes decouple Intermediate E production from downstream steps. Intermediate E is synthesized independently and coupled late-stage with fragments like the Masamune-derived chiral aldehyde, slashing cycle times [2] [10].
  • Catalysis: Transition-metal catalysts (e.g., Ru complexes) enabled stereospecific hydrogenation, avoiding stoichiometric chiral reagents [10].

These innovations underscore Intermediate E’s role as an enabling technology—its efficient synthesis underpins aliskiren’s accessibility as a global therapeutic.

Properties

Product Name

Aliskiren intermediate E

IUPAC Name

3-[4-azido-4-(5-oxo-4-propan-2-yloxolan-2-yl)-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one

Molecular Formula

C24H32N4O5

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C24H32N4O5/c1-14(2)18(11-20(26-27-25)21-12-19(15(3)4)23(30)33-21)22(29)28-17(13-32-24(28)31)10-16-8-6-5-7-9-16/h5-9,14-15,17-21H,10-13H2,1-4H3

InChI Key

AZMFFFCHYNXWLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(OC1=O)C(CC(C(C)C)C(=O)N2C(COC2=O)CC3=CC=CC=C3)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.